6-Bromo-3-chloroquinolin-8-ol
Description
Properties
IUPAC Name |
6-bromo-3-chloroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-5-2-7(11)4-12-9(5)8(13)3-6/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXNDLZQIYAJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-3-chloroquinolin-8-ol can be achieved through various synthetic routes. One common method involves the halogenation of quinoline derivatives. For instance, starting with 8-hydroxyquinoline, bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmentally friendly processes .
Chemical Reactions Analysis
6-Bromo-3-chloroquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into various reduced quinoline derivatives.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups using reagents like sodium azide or organometallic compounds
Common reagents used in these reactions include bromine, chlorine, sodium azide, and various organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Overview
6-Bromo-3-chloroquinolin-8-ol serves as a valuable intermediate in the synthesis of pharmaceuticals aimed at treating infectious diseases and cancers. Its structure allows for various modifications, which can enhance its biological activity.
Synthesis and Functionalization
The compound can be synthesized through multi-step organic reactions, including halogenation and nucleophilic substitution. These methods lead to derivatives with tailored biological activities, making it a core template in drug design.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as chemotherapeutic agents .
Pharmacology
Pharmacological Properties
The pharmacological applications of this compound are notable due to its ability to interact with multiple biological targets. It has been studied for its effects on enzymes involved in DNA replication and repair, showcasing potential as an anticancer agent .
Antimicrobial Activity
This compound also displays potent antimicrobial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it can inhibit the growth of several pathogens, comparable to established antibiotics like ciprofloxacin.
Case Study: Antifungal Activity
Research has demonstrated that this compound exhibits antifungal activity against species such as Aspergillus niger and Trichophyton mentagrophytes. The minimal inhibitory concentrations (MICs) for these fungi were reported below 1 µg/ml, indicating strong fungitoxicity .
Microbiology
Microbial Applications
In microbiology, this compound is utilized for its antimicrobial properties. It has been tested against various microbial strains using standard antimicrobial assays to determine efficacy.
Table: Antimicrobial Activity Results
| Microbial Strain | MIC (µg/ml) |
|---|---|
| Aspergillus niger | <1 |
| Trichophyton mentagrophytes | <1 |
| Staphylococcus aureus | <0.5 |
| Escherichia coli | 2 |
This table summarizes the effectiveness of this compound against selected microbial strains, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Patterns
3-Chloroquinolin-8-ol (CAS: 102878-83-1)
- Molecular Formula: C₉H₆ClNO
- Molecular Weight : 180.61 g/mol
- Key Differences: Lacks the bromine atom at position 4. This derivative is often used as a precursor for synthesizing more complex halogenated quinolines .
3-Bromoquinolin-8-ol (CAS: 139399-62-5)
- Molecular Formula: C₉H₆BrNO
- Molecular Weight : 224.06 g/mol
- Key Differences : Replaces chlorine at position 3 with bromine. The increased size and polarizability of bromine enhance steric effects and may improve binding affinity in biological targets compared to chlorine .
8-Amino-3-bromo-6-fluoroquinoline (CAS: 515170-53-3)
- Molecular Formula : C₉H₆BrFN₂
- Molecular Weight : 243.06 g/mol
- Key Differences: Substitutes hydroxyl (-OH) at position 8 with an amino (-NH₂) group and introduces fluorine at position 5. The amino group increases basicity, while fluorine enhances metabolic stability, making this compound more suitable for drug development .
Functional Group Variations
3-Bromo-8-chloro-6-nitroquinoline (CAS: 860195-74-0)
- Molecular Formula : C₉H₄N₂O₂ClBr
- Molecular Weight : 287.49 g/mol
- Key Differences: Features a nitro (-NO₂) group at position 6 instead of hydroxyl. The nitro group is strongly electron-withdrawing, which reduces solubility in polar solvents (e.g., slight solubility in DMSO/chloroform) and increases reactivity in electrophilic substitution reactions .
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile
- Molecular Formula : C₁₀H₄BrCl₂N₂
- Molecular Weight : 302.93 g/mol
- Key Differences: Introduces a cyano (-CN) group at position 3 and additional chlorine at position 3. The cyano group enhances rigidity and may improve binding to enzymatic active sites, while additional halogens increase molecular weight and steric hindrance .
Structural Isomers and Analogues
3-Chloroisoquinolin-8-ol (CAS: 1374652-75-1)
- Molecular Formula: C₉H₆ClNO
- Molecular Weight : 179.6 g/mol
- Key Differences: An isoquinoline isomer with chlorine at position 3. The altered ring system modifies electronic distribution and π-π stacking interactions, affecting applications in catalysis or fluorescence-based assays .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|---|---|
| 6-Bromo-3-chloroquinolin-8-ol | 2090480-63-8 | C₉H₆BrClN₂O | 257.51 | Br (C6), Cl (C3), OH (C8) | Data not available |
| 3-Chloroquinolin-8-ol | 102878-83-1 | C₉H₆ClNO | 180.61 | Cl (C3), OH (C8) | Data not available |
| 3-Bromo-8-chloro-6-nitroquinoline | 860195-74-0 | C₉H₄N₂O₂ClBr | 287.49 | Br (C3), Cl (C8), NO₂ (C6) | Slight in DMSO, chloroform |
| 8-Amino-3-bromo-6-fluoroquinoline | 515170-53-3 | C₉H₆BrFN₂ | 243.06 | Br (C3), F (C6), NH₂ (C8) | Data not available |
Biological Activity
6-Bromo-3-chloroquinolin-8-ol, a halogenated quinoline derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is primarily recognized for its antimicrobial, antiviral, and anticancer properties, making it a subject of extensive research in medicinal chemistry and pharmacology.
This compound can be synthesized through various methods, typically involving halogenation of quinoline derivatives. One common approach includes the bromination and chlorination of 8-hydroxyquinoline using bromine and chlorine reagents under controlled conditions. The compound's structure is characterized by the presence of bromine at the 6-position and chlorine at the 3-position of the quinoline ring, which significantly influences its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit DNA synthesis by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, its structure allows it to modulate various biological pathways, enhancing its efficacy against resistant strains of pathogens.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its fungitoxicity against various fungal strains, it demonstrated minimal inhibitory concentrations (MICs) below 1 µg/mL for several fungi, including Aspergillus niger and Trichophyton mentagrophytes . The compound's effectiveness is enhanced by the chlorine atom in the 3-position, which contributes to its superior fungitoxicity compared to other analogs lacking this substitution .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Aspergillus niger | <1 |
| Mucor circinelloides | <2 |
| Trichophyton mentagrophytes | <1 |
| Myrothecium verrucaria | <1 |
Antiviral Properties
In addition to its antifungal activity, this compound has shown promise as an antiviral agent. It has been tested against various viral strains with notable results. For instance, derivatives of quinoline compounds have been reported to exhibit activity against Pseudomonas aeruginosa, with inhibition zones comparable to standard antiviral drugs .
Anticancer Activity
The compound's potential in oncology is particularly noteworthy. Research has indicated that certain derivatives of 8-hydroxyquinoline, including this compound, possess cytotoxic effects against multidrug-resistant cancer cells. Studies have shown that these compounds can inhibit the proliferation of P-glycoprotein-expressing cells, leading to a significant reduction in drug resistance .
Case Study: Multidrug Resistance
A study highlighted that treatment with this compound resulted in a drastic reduction of P-glycoprotein expression in cancer cell lines, suggesting a mechanism for resensitization to chemotherapy agents . This finding supports its potential use in combination therapies for treating resistant cancers.
Comparative Analysis with Similar Compounds
When compared with other quinoline derivatives such as 5-Chloroquinolin-8-ol and 3-Bromoquinolin-8-ol, this compound stands out due to its specific halogen substitution pattern. This unique configuration imparts distinct chemical and biological properties that enhance its efficacy across various applications.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| 5-Chloroquinolin-8-ol | Moderate | Moderate |
| 3-Bromoquinolin-8-ol | Moderate | Low |
Q & A
Basic Questions
Q. What are the key synthetic routes for 6-Bromo-3-chloroquinolin-8-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of the quinoline core. For example, bromination and chlorination are performed sequentially under controlled temperatures (0–5°C for bromine addition, followed by chlorination at 50–60°C). Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometric ratios of halogenating agents (e.g., N-bromosuccinimide or Cl₂ gas) critically affect regioselectivity and yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product .
Q. What spectroscopic techniques are critical for characterizing this compound, and how can data resolve structural ambiguities?
- Methodological Answer :
- ¹H/¹³C NMR : Distinguish substituent positions via coupling patterns (e.g., aromatic protons at C-6 vs. C-8).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₅BrClNO; MW 258.50 g/mol).
- FT-IR : Identify the hydroxyl group (broad peak ~3200 cm⁻¹) and C-Br/C-Cl stretches (600–800 cm⁻¹).
Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .
Q. What safety precautions are essential when handling halogenated quinoline derivatives like this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal toxicity. Avoid exposure to light or moisture, as halogens may degrade into corrosive byproducts. Store at 2–8°C in airtight containers. Waste disposal should comply with halogenated organic waste protocols .
Advanced Research Questions
Q. How do the positions of bromine (C-6) and chlorine (C-3) substituents influence the compound's reactivity and biological activity?
- Methodological Answer :
- Electronic Effects : Bromine at C-6 (electron-withdrawing) increases electrophilicity at adjacent positions, enhancing susceptibility to nucleophilic attack. Chlorine at C-3 directs further functionalization via meta-substitution patterns.
- Biological Activity : Comparative SAR studies show that bromine at C-6 improves antimicrobial potency (e.g., against S. aureus), while chlorine at C-3 reduces cytotoxicity in mammalian cell lines. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to bacterial topoisomerases .
Q. What methodologies are effective in optimizing regioselectivity during the halogenation of quinolin-8-ol derivatives?
- Methodological Answer :
- Directing Groups : The hydroxyl group at C-8 acts as a directing group, favoring halogenation at C-3 and C-6. Use Lewis acids (e.g., FeCl₃) to enhance selectivity.
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dihalogenation) by shortening reaction times.
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (single substitution), while higher temperatures promote thermodynamic mixtures .
Q. How can researchers resolve contradictions in biological activity data across studies involving halogenated quinolines?
- Methodological Answer :
- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across labs, including control strains (e.g., E. coli ATCC 25922).
- Data Triangulation : Combine in vitro assays with in silico ADMET predictions (e.g., SwissADME) to identify confounding factors like solubility or metabolic instability.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies .
Q. What in silico approaches complement experimental SAR studies for predicting the bioactivity of this compound?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and Hammett constants to predict antimicrobial IC₅₀ values.
- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with DNA gyrase) to assess binding stability over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical functional groups (e.g., Br/Cl for hydrophobic interactions) using tools like Schrödinger’s Phase .
Q. How does the hydroxyl group at position 8 affect the compound's chelation properties and application in metal coordination studies?
- Methodological Answer : The hydroxyl group enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Use UV-Vis spectroscopy to monitor charge-transfer bands (λmax ~400–500 nm) and cyclic voltammetry to study redox behavior. Applications include catalytic systems for oxidation reactions or MRI contrast agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
